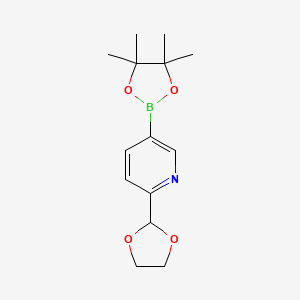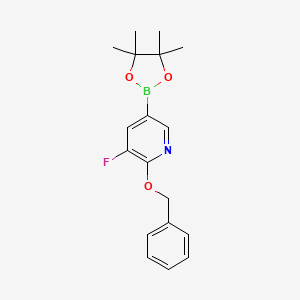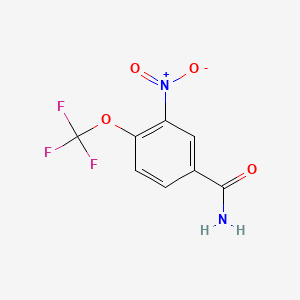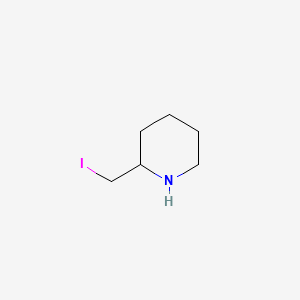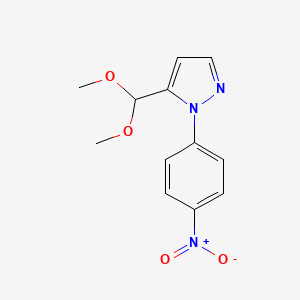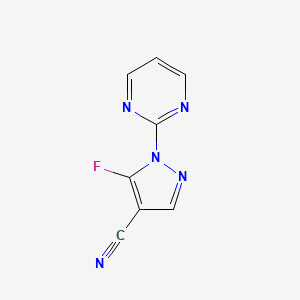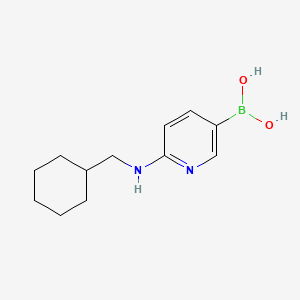
(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C12H19BN2O2 . It is used in the synthesis of organic compounds .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as “(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid”, often involves palladium-catalyzed cross-coupling reactions . These reactions can be used to prepare a wide variety of enantiopure non-coded constrained amino acids . Protodeboronation of boronic esters, including 1°, 2°, and 3° alkyl boronic esters, has also been reported .Molecular Structure Analysis
The molecular structure of “(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid” consists of a pyridin-3-yl group attached to a boronic acid group and a cyclohexylmethylamino group . The average mass of the molecule is 234.102 Da .Chemical Reactions Analysis
Pyridinylboronic acids, such as “(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid”, can participate in various chemical reactions. These include phosphine-free Suzuki-Miyaura cross-coupling reactions and regioselective Suzuki-Miyaura coupling . They can also be used in the synthesis of biologically significant 3-arylcoumarins .Physical And Chemical Properties Analysis
“(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid” is a solid compound . Its melting point and other physical properties are not specified in the search results.Applications De Recherche Scientifique
Cross-Coupling Reactions
Boronic acids: are pivotal in modern organic chemistry, particularly in Suzuki–Miyaura cross-coupling reactions. This process is essential for constructing carbon-carbon bonds, which are foundational in creating complex organic molecules. The compound can act as a coupling partner due to its boronic acid moiety, facilitating the formation of biaryl structures that are prevalent in pharmaceuticals and agrochemicals .
Catalysis
The enhanced Lewis acidity of boronic acids, including our compound of interest, makes them suitable catalysts for various chemical reactions. They can catalyze regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions . This property is particularly useful in synthesizing complex molecules with high precision .
Medicinal Chemistry
In medicinal chemistry, boronic acids are used to design bioactive compounds . Their ability to form stable covalent bonds with biological molecules can lead to the development of new drugs. For example, boronic acid-based proteasome inhibitors have been used in cancer therapy .
Polymer Materials
The boronic acid group is also instrumental in the synthesis of polymer materials . It can be used to introduce boron into polymers, which can impart unique properties such as flame retardancy, or can be used in the creation of boron-containing polymers for medical applications .
Optoelectronic Materials
Organoboron compounds, due to their electronic properties, find applications in optoelectronics . They can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The compound could potentially be used to modify electronic properties of materials for better performance .
Sensing Applications
Boronic acids interact with diols and strong Lewis bases, which leads to their utility in various sensing applications . They can be used in homogeneous assays or heterogeneous detection systems to sense biological and chemical substances. This includes the detection of sugars, which is crucial in diabetes management .
Imaging
Due to their ability to bind to various biological molecules, boronic acids can be tagged with imaging agents. This allows for the visualization of biological processes in real-time, providing valuable insights into disease mechanisms and the efficacy of drug treatments .
Biology
In biological research, boronic acids can be used to study enzyme mechanisms or to inhibit specific enzymes. This is particularly useful in understanding disease pathology and in the development of new therapeutic strategies .
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound transfers the organic group to the palladium .
Biochemical Pathways
The compound’s role in Suzuki-Miyaura cross-coupling reactions contributes to the formation of carbon-carbon bonds . These bonds are fundamental in creating complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a reagent in chemical reactions, its bioavailability would be determined by the reaction conditions, such as temperature, ph, and the presence of a catalyst .
Result of Action
The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, which can have various applications in fields like pharmaceuticals and materials science .
Action Environment
The efficacy and stability of the compound, as a reagent in Suzuki-Miyaura cross-coupling reactions, can be influenced by various environmental factors. These include the reaction temperature, the pH of the solution, and the presence of a suitable catalyst . The compound is generally considered environmentally benign .
Propriétés
IUPAC Name |
[6-(cyclohexylmethylamino)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c16-13(17)11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h6-7,9-10,16-17H,1-5,8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGKURPRJIHTPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NCC2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728736 |
Source


|
| Record name | {6-[(Cyclohexylmethyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid | |
CAS RN |
1246743-82-7 |
Source


|
| Record name | {6-[(Cyclohexylmethyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)
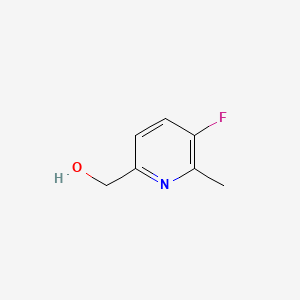
![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)

